Thalidomide-5'-O-PEG4-propargyl
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Overview
Description
Thalidomide-5’-O-PEG4-propargyl: is a synthetic compound that incorporates a Thalidomide-based cereblon ligand and a 4-unit polyethylene glycol (PEG) linker. This compound is primarily used in proteolysis targeting chimeras (PROTAC) technology, which is a novel approach in drug discovery and development. The propargyl group in this compound is reactive with azide molecules in the presence of a copper catalyst, making it a valuable tool in click chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-O-PEG4-propargyl involves the incorporation of a Thalidomide-based cereblon ligand and a 4-unit PEG linker. The propargyl group is introduced to the PEG linker, which can then react with azide molecules in the presence of a copper catalyst. The reaction conditions typically involve the use of solvents such as water, dimethylformamide (DMF), dichloromethane (DCM), and dimethyl sulfoxide (DMSO). The compound is stable for at least six months when stored at -20°C, and it is important to avoid freeze/thaw cycles .
Industrial Production Methods: Industrial production of Thalidomide-5’-O-PEG4-propargyl follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and reactors to ensure consistency and purity. The compound is typically produced in solid form and requires careful handling and storage to maintain its stability and reactivity .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-5’-O-PEG4-propargyl undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The propargyl group reacts with azide molecules in the presence of a copper catalyst, forming a stable triazole linkage.
Substitution Reactions: The PEG linker can undergo substitution reactions with various functional groups, allowing for the modification of the compound’s properties.
Common Reagents and Conditions:
Copper Catalyst: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Solvents: Water, DMF, DCM, and DMSO are commonly used solvents for these reactions
Major Products:
Triazole Linkages: Formed through click chemistry reactions with azide molecules.
Modified PEG Linkers: Resulting from substitution reactions with various functional groups.
Scientific Research Applications
Thalidomide-5’-O-PEG4-propargyl has a wide range of scientific research applications, including:
Chemistry:
PROTAC Technology: Used to develop proteolysis targeting chimeras, which are designed to selectively degrade target proteins
Click Chemistry: Utilized in the synthesis of complex molecules through the formation of triazole linkages.
Biology:
Protein Degradation: Employed in studies to understand the mechanisms of protein degradation and the role of cereblon in this process
Medicine:
Drug Development: Investigated for its potential in developing new therapeutic agents that target specific proteins for degradation
Industry:
Mechanism of Action
The mechanism of action of Thalidomide-5’-O-PEG4-propargyl involves its role in PROTAC technology. The Thalidomide-based cereblon ligand binds to the cereblon protein, which is a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4, leading to their ubiquitination and subsequent degradation by the proteasome . The PEG linker and propargyl group facilitate the conjugation of the compound to other molecules, enhancing its versatility and effectiveness .
Comparison with Similar Compounds
Thalidomide-5’-O-PEG4-propargyl can be compared with other similar compounds used in PROTAC technology, such as:
Thalidomide-O-amido-PEG4-propargyl: Similar in structure but with an amido group instead of a propargyl group.
Pomalidomide-PEG1-CO2H: Incorporates a Pomalidomide-based cereblon ligand and a shorter PEG linker.
Thalidomide-O-amido-C6-NH2 hydrochloride: Contains a longer linker and an amido group.
Uniqueness: Thalidomide-5’-O-PEG4-propargyl is unique due to its propargyl group, which allows for click chemistry reactions, and its 4-unit PEG linker, which provides flexibility and enhances solubility .
Properties
Molecular Formula |
C24H28N2O9 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C24H28N2O9/c1-2-7-31-8-9-32-10-11-33-12-13-34-14-15-35-17-3-4-18-19(16-17)24(30)26(23(18)29)20-5-6-21(27)25-22(20)28/h1,3-4,16,20H,5-15H2,(H,25,27,28) |
InChI Key |
FFOGGBURLGKJJQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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